methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Histamine H3 Receptor Ligands
A study by Amon et al. (2007) developed fluorescent-tagged nonimidazole histamine H3 receptor ligands, synthesizing different (3‐phenoxypropyl)piperidine derivatives. These compounds exhibit good to excellent histamine hH3 receptor affinities, with some being among the most potent ligands known, potentially aiding in the understanding of histamine H3 receptor binding sites (Amon et al., 2007).
Fibrates with Piperidine Moiety
Research by Komoto et al. (2000) synthesized new fibrates incorporating piperidine structures, showing superior activities in reducing triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models. This highlights the potential of piperidine derivatives in developing more effective fibrates (Komoto et al., 2000).
Central Nervous System Agents
A study focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. The synthesized compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating potential CNS activity and prompting further studies on analogues (Bauer et al., 1976).
Neuropeptide Y Y1 Receptor Antagonists
Zarrinmayeh et al. (1998) synthesized a series of novel benzimidazoles as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. The study highlighted the importance of the piperidine ring's orientation and spacing relative to the benzimidazole for maximizing affinity for the Y1 receptor (Zarrinmayeh et al., 1998).
AMPA Receptor Modulation
Arai et al. (1994) discovered that 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine enhances AMPA receptor-mediated currents, suggesting a mechanism for its cognitive-enhancing effects. This study provides insight into how modifications of the piperidine structure can influence central nervous system function (Arai et al., 1994).
Eigenschaften
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-18-4-3-5-20(14-18)30-10-12-31(13-11-30)28-29-23-15-19(27(34)35-2)6-8-22(23)26(33)32(28)21-7-9-24-25(16-21)37-17-36-24/h3-9,14-16H,10-13,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZSTVZTYSGPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.